N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
Description
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a phenylcyclopentyl group and a pyridinylmethoxy moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(27-19-25(14-6-7-15-25)21-8-2-1-3-9-21)22-10-4-5-11-23(22)29-18-20-12-16-26-17-13-20/h1-5,8-13,16-17H,6-7,14-15,18-19H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSEMRBWRZVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2OCC3=CC=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the phenylcyclopentyl group through a Friedel-Crafts alkylation reaction. The pyridinylmethoxy group is then attached via a nucleophilic substitution reaction. Each step requires precise control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification methods like chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Scientific Research Applications
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-phenylcyclohexyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
- N-[(1-phenylcyclopropyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
- N-[(1-phenylcyclobutyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
Uniqueness
Compared to these similar compounds, N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
